molecular formula C6H9N3O2S B13989859 6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 89598-68-5

6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B13989859
CAS No.: 89598-68-5
M. Wt: 187.22 g/mol
InChI Key: LNWWEZYOWLBVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-aminoethanol under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 6-amino-5-(2-carboxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one.

    Reduction: Formation of 6-amino-5-(2-hydroxyethyl)-2-thiol-1H-pyrimidin-4-one.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyethyl and sulfanylidene groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the presence of both the hydroxyethyl and sulfanylidene groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

89598-68-5

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C6H9N3O2S/c7-4-3(1-2-10)5(11)9-6(12)8-4/h10H,1-2H2,(H4,7,8,9,11,12)

InChI Key

LNWWEZYOWLBVIE-UHFFFAOYSA-N

Canonical SMILES

C(CO)C1=C(NC(=S)NC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.